molecular formula C12H9IN2O B2489347 Benzamide,n-(4-iodo-2-pyridinyl)- CAS No. 858838-67-2

Benzamide,n-(4-iodo-2-pyridinyl)-

Cat. No.: B2489347
CAS No.: 858838-67-2
M. Wt: 324.121
InChI Key: HJBYXNPMWWDVEQ-UHFFFAOYSA-N
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Description

Benzamide, n-(4-iodo-2-pyridinyl)-, is a chemical compound characterized by the presence of a benzamide group attached to a pyridine ring substituted with an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, n-(4-iodo-2-pyridinyl)-, typically involves the reaction of 4-iodo-2-aminopyridine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for benzamide, n-(4-iodo-2-pyridinyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzamide, n-(4-iodo-2-pyridinyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzamides, N-oxides, and coupled products with various functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, benzamide, n-(4-iodo-2-pyridinyl)-, is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance its biological activity and selectivity .

Industry

In the industrial sector, benzamide, n-(4-iodo-2-pyridinyl)-, is used in the development of advanced materials, such as polymers and coatings. Its unique properties can contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of benzamide, n-(4-iodo-2-pyridinyl)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)-benzamide: Similar structure but lacks the iodine substitution.

    N-(4-methylpyridin-2-yl)-benzamide: Contains a methyl group instead of an iodine atom.

    N-(5-chloropyridin-2-yl)-benzamide: Substituted with a chlorine atom instead of iodine.

Uniqueness

Benzamide, n-(4-iodo-2-pyridinyl)-, is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substitution can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-iodopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O/c13-10-6-7-14-11(8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBYXNPMWWDVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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